methyl 2-[(4R,8R,10R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate
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Overview
Description
Methyl 2-[(4R,8R,10R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[86003,8011,15]hexadeca-5,11-dien-9-yl]acetate is a complex organic compound with a unique structure that includes multiple functional groups such as acetoxy, furan, and ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4R,8R,10R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the tetracyclic core: This step involves cyclization reactions to form the tetracyclic structure.
Introduction of functional groups: Acetoxy and furan groups are introduced through esterification and electrophilic aromatic substitution reactions.
Final modifications: The final steps may include oxidation and reduction reactions to achieve the desired functional groups and stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4R,8R,10R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate can undergo various chemical reactions, including:
Oxidation: The furan ring and other functional groups can be oxidized under appropriate conditions.
Reduction: Ketone and ester groups can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Methyl 2-[(4R,8R,10R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of methyl 2-[(4R,8R,10R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to or modify.
Pathways: Biological pathways that are affected by the compound, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dihydroxy-13-oxo-9,12,16-trioxatetracyclo[8.6.0.03,8.011,15]hexadeca-3,5,7-trien-11-yl)acetic acid
- (4R)-2-methyl-6-methylideneocta-2,7-dien-4-ol
Uniqueness
Methyl 2-[(4R,8R,10R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C30H36O9 |
---|---|
Molecular Weight |
540.6 g/mol |
IUPAC Name |
methyl 2-[(4R,8R,10R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate |
InChI |
InChI=1S/C30H36O9/c1-15-19(18-9-11-36-14-18)12-20-24(15)30(6)21(13-23(34)35-7)29(5)22(33)8-10-28(4,39-17(3)32)26(29)25(27(30)38-20)37-16(2)31/h8-11,14,19-21,25-27H,12-13H2,1-7H3/t19?,20?,21?,25?,26?,27?,28-,29+,30-/m1/s1 |
InChI Key |
VSNNVVACPQEARN-OHDUPACTSA-N |
Isomeric SMILES |
CC1=C2C(CC1C3=COC=C3)OC4[C@@]2(C([C@@]5(C(C4OC(=O)C)[C@](C=CC5=O)(C)OC(=O)C)C)CC(=O)OC)C |
Canonical SMILES |
CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C(C4OC(=O)C)C(C=CC5=O)(C)OC(=O)C)C)CC(=O)OC)C |
Origin of Product |
United States |
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